molecular formula C16H13BrN2O B13969399 N-benzyl-5-bromo-1H-indole-2-carboxamide

N-benzyl-5-bromo-1H-indole-2-carboxamide

Cat. No.: B13969399
M. Wt: 329.19 g/mol
InChI Key: HSEATMWTCDEZBH-UHFFFAOYSA-N
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Description

Role of Indole Derivatives in Medicinal Chemistry

Indole derivatives occupy a privileged position in drug discovery due to their ability to interact with diverse biological targets. The indole nucleus mimics endogenous biomolecules like tryptophan, enabling selective binding to enzymes, receptors, and nucleic acids. Recent advances highlight their efficacy in oncology, infectious disease management, and neurological disorders. For instance, indole-based compounds inhibit cancer cell proliferation by modulating tubulin polymerization or kinase activity, while others disrupt microbial cell wall synthesis through targeted enzyme inhibition. The structural plasticity of indole allows for strategic substitutions at positions C2, C3, and C5, enabling fine-tuning of electronic properties and steric effects to optimize drug-receptor interactions.

Significance of C5 Bromination in Indole Alkaloids

Bromination at the C5 position of indole derivatives enhances their bioactivity by introducing steric bulk and altering electron density. This modification improves binding affinity to hydrophobic enzyme pockets and reduces metabolic degradation. For example, 5-bromoindole-2-carboxylic acid derivatives exhibit potent antibacterial activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the bacterial cell wall. Bromine’s electronegativity also stabilizes charge-transfer interactions in enzyme active sites, as demonstrated in DprE1 inhibitors like 1,4-azaindole, which is currently in clinical trials for tuberculosis.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

N-benzyl-5-bromo-1H-indole-2-carboxamide

InChI

InChI=1S/C16H13BrN2O/c17-13-6-7-14-12(8-13)9-15(19-14)16(20)18-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,18,20)

InChI Key

HSEATMWTCDEZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-benzyl-5-bromo-1H-indole-2-carboxamide typically follows a multi-step route:

  • Step 1: Preparation of 5-bromo-1H-indole-2-carboxylic acid or its derivatives.
  • Step 2: Activation of the carboxylic acid group for amide bond formation.
  • Step 3: Coupling with benzylamine or benzyl derivatives to form the carboxamide.
  • Step 4: Purification and characterization.

Detailed Preparation Methods

Synthesis of 5-Bromo-1H-Indole-2-Carboxylic Acid Derivatives

One common approach starts from commercially available indole derivatives, which are brominated at the 5-position. According to Mane et al., 5-bromoindole-2-carboxylic acid derivatives can be synthesized through bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 5-position of the indole ring.

Activation of the Carboxylic Acid

The carboxylic acid group at the 2-position is activated for amide bond formation using coupling agents such as:

The reaction is typically performed in a solvent mixture such as dimethylformamide (DMF) and dichloromethane (CH2Cl2) at low temperatures (0°C) to prevent side reactions, followed by stirring at room temperature for 20–30 hours to ensure complete coupling.

Amide Coupling with Benzylamine

The activated intermediate is then reacted with benzylamine or substituted benzylamines to afford the desired carboxamide. The amine is added in slight excess (approximately 1.2 equivalents) to drive the reaction to completion. The reaction mixture is monitored by thin-layer chromatography (TLC) to confirm completion.

Purification

The crude product is purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures (typically 95:5) as eluents. The purified compound is obtained as crystalline solids with yields ranging from 70% to 94% depending on the benzylamine substituent.

Representative Synthesis Example from Literature

Step Reagents/Conditions Description Yield (%) Notes
Bromination N-Bromosuccinimide (NBS), solvent, controlled temperature Selective bromination at 5-position of indole Not specified Intermediate 5-bromoindole derivative
Carboxylic acid activation EDC·HCl (2 equiv), HOBt (1.2 equiv), DIPEA or TEA (2 equiv), DMF/CH2Cl2, 0°C to RT, 20–30 h Formation of active ester intermediate - Ensures efficient amide bond formation
Amide coupling Benzylamine (1.2 equiv) Nucleophilic attack to form carboxamide 70–94% Reaction monitored by TLC
Purification Flash chromatography (silica gel), hexane/ethyl acetate 95:5 Isolation of pure compound - White crystalline solid

Example: 5-Bromo-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-indole-2-carboxamide obtained in 82% yield with melting point 270–272°C.

Alternative Synthetic Routes and Variations

  • Multicomponent Reactions: A sustainable multicomponent synthesis approach involves reacting aniline derivatives with 2,2-dimethoxyacetaldehyde, isocyanides, and formic acid in methanol, followed by cyclization in methanesulfonic acid to yield indole-2-carboxamides. This method allows for broad substrate scope and mild conditions.

  • Direct N-Benzylation: Starting from substituted indoles, direct N-benzylation can be achieved by treating the indole with benzyl bromide in the presence of potassium hydroxide in DMF under nitrogen atmosphere. This method is useful for preparing N-benzylated indole substrates before further functionalization.

  • Esterification and Hydrazide Formation: Some protocols begin with esterification of 5-methoxyindole-2-carboxylic acid, followed by hydrazide formation and subsequent condensation with isatin derivatives to form related indole carboxamide hybrids.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show characteristic signals for the indole NH, aromatic protons, benzyl methylene protons, and amide NH, confirming the structure.

  • Melting Points: The synthesized compounds exhibit sharp melting points indicative of purity, e.g., 5-bromo-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-indole-2-carboxamide melts at 270–272°C.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and bromine isotope pattern consistent with the presence of bromine.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Remarks
Bromination reagent N-Bromosuccinimide (NBS) Selective for 5-position
Solvent for activation DMF/CH2Cl2 (1:1) Low temperature (0°C) initially
Coupling agents EDC·HCl, HOBt, DIPEA or TEA Efficient amide bond formation
Amine coupling partner Benzylamine or substituted benzylamines Slight excess used
Reaction time 20–30 hours at room temperature Monitored by TLC
Purification Flash chromatography (silica gel) Hexane/ethyl acetate (95:5)
Yield range 70–94% Depends on substituents

Research Findings and Applications

  • The synthesized N-benzyl-5-bromo-1H-indole-2-carboxamides exhibit significant antibacterial activity against Gram-negative bacteria, sometimes surpassing standard antibiotics such as gentamicin and ciprofloxacin.

  • Structural modifications on the benzyl moiety influence both yield and biological activity, highlighting the importance of precise synthetic control.

  • Sustainable and multicomponent synthetic approaches provide efficient alternatives for rapid generation of diverse indole-2-carboxamide libraries.

Scientific Research Applications

N-benzyl-5-bromo-1H-indole-2-carboxamide is an indole derivative with a bromine atom at the 5-position, a benzyl group attached to the nitrogen atom, and a carboxamide functional group. It has a molecular weight of approximately 344.2 g/mol and the molecular formula C16H13BrN2O. Research indicates that this compound has promising antibacterial properties and potential applications in medicinal chemistry.

Biological Activities

This compound exhibits promising antibacterial properties . Preliminary studies suggest that compounds in this class may interact with ribosomal RNA or other essential bacterial proteins, inhibiting their function and leading to bactericidal effects.

Interaction Studies

Interaction studies often focus on its binding affinity with bacterial targets. Further investigation into its pharmacokinetics and toxicity profiles is necessary to evaluate its therapeutic potential.

α-glucosidase Inhibitors

N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, which contain indole and carboxamide-1,2,3-triazole-N-phenylacetamide moieties, have been designed as potent α-glucosidase inhibitors . These compounds were synthesized by click reaction and evaluated against yeast α-glucosidase . All the newly title compounds demonstrated superior potency when compared with acarbose as a standard inhibitor .

Anti-cancer Activity

1-Benzyl-5-bromoindolin-2-one derivatives have been assessed for anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines . The 4-arylthiazole bearing derivatives revealed the best anticancer activity toward MCF-7 cells . Furthermore, both molecules disclosed good VEGFR-2 inhibitory activity .

Matrix Metallopeptidase Inhibitors

5-Bromoindole-2-carboxylic acid is a reactant involved in studies of biologically active molecules, including the discovery of indole inhibitors of MMP-13 for the treatment of arthritic diseases .

Comparison with Other Compounds

Compound NameStructureNotable Features
N-Benzyl-1H-indole-2-carboxamideC16H14N2OLacks bromine; potential for different biological activity.
5-Bromo-N-cyclopropyl-1H-indole-2-carboxamideC12H11BrN2OCyclopropyl group may influence binding interactions.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylateC19H20BrN3O3Contains a pyrrolidine ring; may exhibit different pharmacological properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

  • Antibacterial Activity : 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide exhibits superior antibacterial activity against Gram-positive pathogens compared to the benzyl derivative, likely due to the electron-withdrawing chloro group enhancing membrane penetration .
  • Enzyme Inhibition : The benzimidazole-containing analogue (compound 24 in ) shows potent IDO1 inhibition (IC₅₀ = 0.34 µM), whereas 5-hydroxy derivatives (e.g., compound 25) are less active, emphasizing the role of electron-donating groups in modulating enzyme binding.
  • Lipid-Lowering Effects : Methoxy-substituted derivatives (e.g., ) demonstrate significant cholesterol reduction, suggesting that electron-donating groups at the 5-position enhance lipid metabolism modulation.

Structure-Activity Relationship (SAR) Insights

  • 5-Position Substituents : Bromine and methoxy groups are associated with antibacterial and lipid-lowering activities, respectively. Smaller halogens (e.g., Cl) may reduce steric hindrance in enzyme-binding pockets.
  • N-Benzyl Modifications : Bulky substituents (e.g., benzimidazole in ) improve target selectivity but may reduce solubility. Polar groups (e.g., hydroxy in ) enhance solubility but reduce membrane permeability.

Q & A

Q. What are common synthetic routes for N-benzyl-5-bromo-1H-indole-2-carboxamide, and how can researchers optimize yields?

  • Methodological Answer : The compound can be synthesized via amide coupling (e.g., using EDC·HCl and HOBt in DMF with DIPEA as a base) between 5-bromo-1H-indole-2-carboxylic acid and benzylamine derivatives . For halogenated indoles, direct bromination at the 5-position using NBS or Br₂ in DCM may precede carboxamide formation . Optimization involves:
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Purification : Combiflash chromatography (gradient DCM/MeOH) or preparative HPLC ensures >95% purity .
    Table 1 : Key Reagents and Conditions
StepReagents/ConditionsYield RangeReference
BrominationNBS, DCM, 0°C60–75%
Amide CouplingEDC·HCl, HOBt, DIPEA, DMF, RT50–85%

Q. How is this compound characterized structurally?

  • Methodological Answer : Post-synthesis, structural confirmation requires:
  • 1H/13C NMR : Peaks for the benzyl group (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 6.8–7.5 ppm) and indole NH (δ ~11.6 ppm) .
  • HRMS : Exact mass validation (e.g., [M+H]+ calculated for C₁₆H₁₄BrN₂O: 345.0234) .
  • X-ray Crystallography (if applicable): SHELX software refines crystal structures, though challenges arise due to bromine’s heavy atom effects .

Advanced Research Questions

Q. How can researchers design analogs for structure-activity relationship (SAR) studies targeting bioactivity?

  • Methodological Answer : Focus on key modifications :
  • Indole Core : Introduce substituents at C3/C6 (e.g., hydroxymethyl, azido) to probe steric/electronic effects .
  • Benzyl Group : Replace with substituted aryl/heteroaryl rings to enhance target affinity (e.g., 4-fluorobenzyl for GPCR modulation) .
  • Bromine Replacement : Substitute Br with Cl, CF₃, or alkoxy groups to assess halogen-dependent activity .
    Example : In glycogen phosphorylase inhibition, 5-Cl analogs showed IC₅₀ < 1 µM vs. 5-Br analogs (IC₅₀ ~5 µM), highlighting halogen size impacts .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant hLGPa for phosphorylase studies) and cell lines .
  • Solubility Adjustments : Use DMSO/cosolvents (≤0.1% v/v) to avoid aggregation artifacts .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated products) that may skew cellular data .

Q. What computational strategies predict N-benzyl-5-bromo-1H-indole-2-carboxamide’s molecular targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with GPCR/kinase crystal structures (e.g., CB1 receptor PDB: 5TGZ) to prioritize targets .
  • Pharmacophore Modeling : Match indole’s planar structure and bromine’s hydrophobic volume to known ligand scaffolds .

Q. What strategies improve solubility/bioavailability without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl at C3) .
  • PEGylation : Attach polyethylene glycol chains to the benzyl group to enhance aqueous solubility .
  • Salt Formation : Use HCl or sodium salts of acidic derivatives (e.g., carboxylate analogs) .

Data Interpretation and Validation

Q. How are crystallographic data for N-benzyl-5-bromo-indole derivatives analyzed despite bromine’s anomalous scattering?

  • Methodological Answer :
  • SHELXL Refinement : Apply TWIN/BASF commands to model disorder and anisotropic displacement parameters .
  • ORTEP Visualization : Use ORTEP-III to generate thermal ellipsoid plots, highlighting bromine’s positional stability .

Q. What statistical methods address variability in biological replicate data?

  • Methodological Answer :
  • ANOVA with Tukey’s post-hoc test : Identifies significant differences (p < 0.05) across dose-response curves .
  • Grubbs’ Test : Removes outliers in IC₅₀ determinations (α = 0.05) .

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